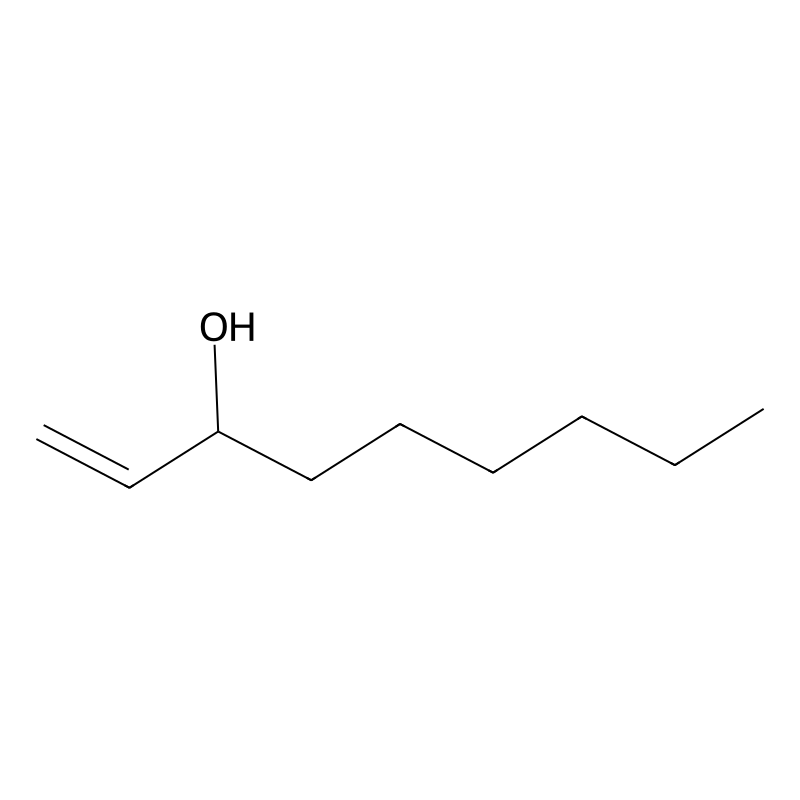

1-Nonen-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Compound

Due to its well-defined structure and readily available commercial sources, 1-Nonen-3-ol is often used as a reference compound in analytical chemistry. Researchers employ it for tasks like calibrating instruments and validating analytical methods for separating and identifying similar compounds [].

Investigating Potential Biological Activities

Additionally, there have been preliminary investigations into the use of 1-Nonen-3-ol as a drug delivery system. These studies are still in their early stages, and more research is required to determine its effectiveness and safety for such applications.

It is important to note that currently, 1-Nonen-3-ol is not approved for any therapeutic or commercial uses.

Understanding Natural Products

Since 1-Nonen-3-ol has been identified in some plant essential oils [], researchers might use it to investigate the chemical composition and potential biological activities of these natural products. This can contribute to the discovery of new drugs or natural insecticides.

1-Nonen-3-ol is an unsaturated alcohol with the molecular formula and a CAS number of 21964-44-3. It features a nonene chain with a hydroxyl group located at the third carbon position. This compound appears as a clear, colorless liquid and is known for its distinctive odor, often described as floral or fruity, which makes it of interest in flavor and fragrance applications .

- Ozonolysis: This reaction involves the cleavage of the double bond in the presence of ozone, leading to the formation of aldehydes or ketones. Studies have shown that 1-nonen-3-ol reacts with ozone, producing secondary organic aerosols, which are significant in atmospheric chemistry .

- Hydrogenation: The double bond can be hydrogenated to form 1-nonanol, a saturated alcohol. This reaction is commonly catalyzed by metal catalysts under high pressure and temperature conditions.

- Esterification: 1-Nonen-3-ol can react with acids to form esters, which are often used in perfumery and flavoring due to their pleasant aromas.

Research indicates that 1-nonen-3-ol exhibits antimicrobial properties. It has been studied for its potential effects against various bacterial strains, suggesting its utility in food preservation and as a natural antimicrobial agent. Additionally, its olfactory properties may influence human behavior and mood, making it a candidate for further studies in aromatherapy and behavioral science .

1-Nonen-3-ol can be synthesized through several methods:

- Grignard Reaction: One common method involves the reaction of propenal with hexylmagnesium bromide in diethyl ether. This method allows for the formation of the desired alcohol through nucleophilic addition .

- Oligomerization: Another approach is through the oligomerization of alkenes under acidic conditions, which can yield various chain lengths including nonenols.

- Biotechnological Methods: Recent advancements have explored using microbial fermentation processes to produce 1-nonen-3-ol from renewable resources, highlighting its potential in sustainable chemistry.

1-Nonen-3-ol finds applications across various industries:

- Flavor and Fragrance Industry: Due to its pleasant scent, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for use in formulations aimed at preventing microbial growth.

- Research: It serves as a model compound in studies related to atmospheric chemistry and organic synthesis.

Studies have investigated the interactions of 1-nonen-3-ol with other volatile organic compounds and environmental factors. Its reactions with ozone highlight its role in secondary organic aerosol formation, which has implications for air quality and climate change. Additionally, research into its sensory interactions suggests that it may modulate human responses to other odors, influencing consumer preferences in products .

Several compounds share structural similarities with 1-nonen-3-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octen-3-ol | Shorter carbon chain; used similarly in fragrances. | |

| 2-Octenal | Contains a carbonyl group; more reactive than alcohols. | |

| 1-Penten-3-ol | Shorter chain; often used in similar applications but less potent aroma. | |

| 1-Hepten-3-ol | Intermediate chain length; similar applications but distinct odor profile. |

The uniqueness of 1-nonen-3-ol lies in its specific chain length and functional group positioning, contributing to its distinctive olfactory characteristics and reactivity compared to these similar compounds .

Molecular Configuration and Stereochemistry

1-Nonen-3-ol represents a nine-carbon unsaturated aliphatic alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1] [2]. The compound is systematically named as non-1-en-3-ol according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural characteristics as a nonene derivative with a hydroxyl group positioned at the third carbon atom [3].

The molecular structure of 1-Nonen-3-ol features a terminal vinyl group (C=C double bond) located between the first and second carbon atoms, coupled with a secondary hydroxyl group attached to the third carbon [1] [2]. This structural arrangement creates a single stereogenic center at the carbon bearing the hydroxyl group, specifically at the C-3 position [4] [5]. The presence of this chiral center results in the existence of two distinct enantiomeric forms: (3R)-1-nonen-3-ol and (3S)-1-nonen-3-ol [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight (g/mol) | 142.24 |

| Stereogenic Centers | 1 (at C-3) |

| Possible Stereoisomers | 2 enantiomers |

| Double Bond Position | C1-C2 (terminal) |

The stereochemical configuration at C-3 determines the absolute configuration of each enantiomer [6]. The (3R)-1-nonen-3-ol enantiomer exhibits the R configuration with the Chemical Abstracts Service registry number 79646-41-6, while the (3S)-1-nonen-3-ol displays the S configuration with registry number 123878-29-5 [4] [5] [6]. The racemic mixture of both enantiomers is commonly encountered in synthetic preparations and bears the registry number 21964-44-3 [1] [2].

Spectroscopic analysis reveals characteristic features that confirm the molecular structure [1]. The International Chemical Identifier Key for the racemic form is DWUPJMHAPOQKGJ-UHFFFAOYSA-N, while the enantiomerically pure forms possess distinct stereochemical descriptors in their respective keys [1] [4] [5]. The compound exhibits one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the oxygen atom in the hydroxyl group [6].

2D/3D Conformational Analysis

The conformational behavior of 1-Nonen-3-ol is characterized by significant molecular flexibility arising from the presence of six to seven rotatable bonds within its carbon chain structure [7] [6]. This flexibility enables the molecule to adopt multiple conformational states in solution, with the extended chain conformations being energetically favored due to minimized steric interactions [8].

The terminal vinyl group (C1=C2) introduces a planar constraint at one end of the molecule, restricting rotation around the C1-C2 bond and influencing the overall molecular geometry [9] [10]. The sp² hybridization of the vinyl carbons creates a rigid planar arrangement that contrasts with the flexible alkyl chain extending from the C-3 position [9]. This structural feature contributes to the molecule's amphiphilic character, with the polar hydroxyl group providing hydrophilic properties while the extended hydrocarbon chain imparts lipophilic characteristics [11].

| Conformational Feature | Description | Impact |

|---|---|---|

| Rotatable Bonds | 6-7 bonds | Multiple conformational states |

| Vinyl Group | Terminal C=C | Restricted rotation at C1-C2 |

| Hydroxyl Position | Secondary alcohol at C-3 | Creates stereochemical center |

| Chain Flexibility | Extended alkyl chain | Dynamic conformational equilibrium |

Three-dimensional conformational analysis indicates that the molecule predominantly exists in extended conformations that minimize intramolecular interactions [8]. The hydroxyl group at C-3 can participate in intermolecular hydrogen bonding, influencing the compound's physical properties such as boiling point and solubility characteristics [8] [11]. The topological polar surface area of 20.20 Ų reflects the limited polar character contributed solely by the hydroxyl group [6].

The conformational dynamics of 1-nonen-3-ol are further influenced by the stereochemistry at C-3, where the absolute configuration affects the spatial arrangement of substituents [9] [10]. The R and S enantiomers exhibit mirror-image conformational preferences, although these differences are subtle due to the relatively small steric requirements of the vinyl and hexyl substituents [9].

Comparative Analysis with Related Aliphatic Alcohols

Comparative structural analysis of 1-nonen-3-ol with related aliphatic alcohols reveals distinct differences in molecular architecture and resulting physical properties [12] [8]. Unlike saturated primary alcohols such as 1-hexanol, 1-octanol, and 1-nonanol, 1-nonen-3-ol contains an unsaturated vinyl group and features the hydroxyl functionality at a secondary carbon position [12] [13].

| Alcohol | Formula | Molecular Weight | Boiling Point (°C) | OH Position | Unsaturation |

|---|---|---|---|---|---|

| 1-Hexanol | C₆H₁₄O | 102.17 | 157 | Primary (C-1) | Saturated |

| 1-Octanol | C₈H₁₈O | 130.23 | 195 | Primary (C-1) | Saturated |

| 1-Nonanol | C₉H₂₀O | 144.25 | 213 | Primary (C-1) | Saturated |

| 1-Nonen-3-ol | C₉H₁₈O | 142.24 | 192-194 | Secondary (C-3) | One C=C bond |

| 1-Decanol | C₁₀H₂₂O | 158.28 | 229 | Primary (C-1) | Saturated |

The boiling point of 1-nonen-3-ol (192-194°C) falls between those of 1-octanol and 1-nonanol, despite having the same carbon count as 1-nonanol [7] [14] [13]. This intermediate boiling point reflects the combined influence of the unsaturation and the secondary alcohol functionality [15]. The presence of the double bond reduces the molecular weight compared to the saturated analog while the secondary hydroxyl group exhibits different hydrogen bonding characteristics than primary alcohols [12] [8].

Structural comparison with fatty alcohols demonstrates that 1-nonen-3-ol belongs to the medium-chain alcohol category, specifically classified as a C9 fatty alcohol derivative [3] [11]. However, its unique structural features distinguish it from typical straight-chain fatty alcohols [11]. The LogP value of approximately 3.0-3.2 indicates moderate lipophilicity, positioning it between shorter chain alcohols with higher water solubility and longer chain alcohols with predominantly hydrophobic character [7] [6].

Thermodynamic Parameters

Melting and Boiling Point Characteristics

The melting and boiling point characteristics of 1-Nonen-3-ol demonstrate typical behavior for medium-chain unsaturated alcohols. The compound exhibits an estimated melting point of -7°C [1] [4] [5], indicating that it remains liquid at ambient temperatures. This relatively low melting point is attributed to the presence of the vinyl group, which introduces structural flexibility and reduces intermolecular packing efficiency compared to saturated analogues.

The boiling point of 1-Nonen-3-ol has been consistently reported across multiple sources as 192-194°C at standard atmospheric pressure [1] [2] [3] [5]. This boiling point reflects the molecular weight and the presence of hydrogen bonding capabilities through the hydroxyl group. The narrow temperature range indicates good experimental reproducibility across different analytical laboratories. The boiling point is notably higher than that of the corresponding nonene hydrocarbon (approximately 147°C) due to the additional intermolecular hydrogen bonding provided by the hydroxyl functionality [4].

| Property | Value | Experimental Conditions | Source |

|---|---|---|---|

| Melting Point | -7°C (estimate) | Standard pressure | [1] [4] |

| Boiling Point | 192-194°C | 760 mmHg | [1] [2] [3] |

| Vapor Pressure | 0.124 mmHg | 25°C | [6] |

Density and Refractive Index Profile

The density and refractive index of 1-Nonen-3-ol provide critical information for both identification and practical applications. Multiple authoritative sources report consistent density values ranging from 0.83 to 0.84 g/mL at 25°C [1] [2] [3] [4] [5]. The slight variations observed between sources likely reflect different measurement temperatures and experimental uncertainties rather than fundamental disagreements.

The refractive index values demonstrate excellent agreement across analytical sources, with reported values consistently falling within the range of 1.438-1.444 at 20°C [1] [4] [5]. The Stenutz database and Fisher Scientific report identical values of 1.442 [2] [3], while other sources provide ranges that encompass this value. This optical property is particularly valuable for rapid identification and purity assessment of the compound.

| Source | Density (g/mL) | Refractive Index | Temperature |

|---|---|---|---|

| ChemDAD | 0.83 | 1.438-1.444 | 25°C/20°C |

| Stenutz | 0.840 | 1.442 | 25°C/20°C |

| Fisher Scientific | 0.84 | 1.442 | 25°C/20°C |

| ChemicalBook | 0.83 | 1.438-1.444 | 25°C/20°C |

Spectroscopic Properties

Infrared (IR) Spectral Signatures

The infrared spectrum of 1-Nonen-3-ol exhibits characteristic absorption bands that enable definitive functional group identification and structural confirmation. The most prominent feature is the broad, intense hydroxyl (O-H) stretching vibration appearing in the 3300-3600 cm⁻¹ region [7] [8]. This broad absorption results from intermolecular hydrogen bonding between alcohol molecules, with the exact frequency depending on the degree of association and sample concentration.

The alkyl C-H stretching vibrations appear as strong absorptions in the 2850-2950 cm⁻¹ region, representing the methyl and methylene groups present in the alkyl chain [9] [10]. Superimposed on these saturated C-H stretches, the vinyl =C-H stretching vibrations can be observed in the 3020-3080 cm⁻¹ range [11], providing clear evidence for the terminal alkene functionality.

The C=C alkene stretching vibration typically appears as a medium to weak intensity band in the 1620-1680 cm⁻¹ region [8] [11]. While this absorption may be relatively weak compared to other functional groups, it serves as a diagnostic marker for the vinyl group. The C-O stretching vibration of the secondary alcohol appears as a strong band in the 1050-1260 cm⁻¹ region [8] [10], with secondary alcohols typically showing this absorption in the 1085-1125 cm⁻¹ range.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl (O-H) stretch | 3300-3600 | Strong, broad | Secondary alcohol OH group |

| Alkene =C-H stretch | 3020-3080 | Medium | Terminal vinyl CH₂=CH- |

| Alkyl C-H stretch | 2850-2950 | Strong | Methyl and methylene groups |

| C=C alkene stretch | 1620-1680 | Medium to weak | C=C double bond |

| C-O stretch (alcohol) | 1050-1260 | Strong | C-O bond of secondary alcohol |

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-Nonen-3-ol through both ¹H and ¹³C NMR techniques. In ¹H NMR spectroscopy, the vinyl protons represent the most characteristic signals, with the terminal methylene protons (=CH₂) appearing as a doublet in the 5.0-5.2 ppm region and the vinyl methine proton (=CH-) appearing as a doublet of triplets in the 5.8-6.0 ppm range [12] [13].

The proton attached to the carbon bearing the hydroxyl group (CHO-H) typically appears as a triplet in the 4.0-4.3 ppm region [8] [12], with the chemical shift reflecting the deshielding effect of the electronegative oxygen atom. The hydroxyl proton itself may appear as a broad singlet in the 1-5 ppm range, though its exact position is highly dependent on concentration, temperature, and solvent conditions due to rapid exchange processes [12].

In ¹³C NMR spectroscopy, the carbon skeleton can be fully characterized. The terminal vinyl carbon (C-1, =CH₂) typically appears in the 115-120 ppm region, while the vinyl methine carbon (C-2, =CH-) resonates in the 135-145 ppm range [13] [14]. The carbon bearing the hydroxyl group (C-3) shows characteristic deshielding, appearing in the 70-75 ppm region typical for secondary alcohols [13]. The methylene carbons of the alkyl chain appear in the 22-32 ppm range, with the terminal methyl carbon (C-9) resonating at 14-16 ppm [12] [13].

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 (=CH₂) | 115-120 | 5.0-5.2 (vinyl H) | Doublet |

| C-2 (=CH-) | 135-145 | 5.8-6.0 (vinyl H) | Doublet of triplets |

| C-3 (CHO-H) | 70-75 | 4.0-4.3 (CHO-H) | Triplet |

| C-4 to C-8 (CH₂) | 22-32 | 1.2-1.6 (CH₂) | Multiplet |

| C-9 (CH₃) | 14-16 | 0.8-1.0 (CH₃) | Triplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-Nonen-3-ol under electron ionization conditions reveals characteristic fragmentation patterns that reflect the structural features of this unsaturated alcohol. The molecular ion peak appears at m/z 142, corresponding to the molecular weight, though it typically exhibits relatively low intensity due to the inherent instability of the radical cation [15] [16].

The most prominent fragmentation pathways involve alpha cleavage adjacent to the hydroxyl group and sequential loss of alkyl fragments. Loss of water (m/z 124, [M-H₂O]⁺) represents a common fragmentation pathway for alcohols, occurring through a six-membered transition state mechanism [17] [16]. Alpha cleavage results in the loss of the CH₂OH fragment (m/z 111, [M-CH₂OH]⁺), while further alpha cleavage produces ions at m/z 97 ([M-C₂H₅]⁺).

The base peak or one of the most intense peaks often appears at m/z 57, corresponding to the [C₄H₉]⁺ ion, which represents a stable butyl cation fragment [18] [16]. Other significant fragments include m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺), m/z 41 ([C₃H₅]⁺ allyl cation), and various alkyl loss fragments at m/z 83 and 69. The fragmentation pattern is consistent with the presence of both alcohol and alkene functionalities, providing diagnostic information for structural confirmation [15].

| m/z Value | Ion Formula | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| 142 | [M]⁺- | Molecular ion | Low-Medium |

| 124 | [M-H₂O]⁺ | Loss of water | Medium |

| 111 | [M-CH₂OH]⁺ | Alpha cleavage (loss of CH₂OH) | Medium |

| 97 | [M-C₂H₅]⁺ | Alpha cleavage | Medium-High |

| 83 | [M-C₃H₇]⁺ | Beta cleavage | High |

| 57 | [C₄H₉]⁺ | Butyl cation | High (base peak candidate) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl or acetyl cation | High |

| 41 | [C₃H₅]⁺ | Allyl cation | Medium |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]